molecular formula C2H3NS B058053 Methyl thiocyanate CAS No. 556-64-9

Methyl thiocyanate

Cat. No. B058053
CAS RN: 556-64-9
M. Wt: 73.12 g/mol
InChI Key: VYHVQEYOFIYNJP-UHFFFAOYSA-N
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Description

Methyl thiocyanate is a molecule with many electrophilic reactive sites, offering numerous synthetic applications. Its reactivity against nucleophiles has been studied to understand the intrinsic behavior of alkyl thiocyanates, particularly in the gas phase, using mass spectrometry and quantum chemical calculations (Repeć et al., 2016).

Synthesis Analysis

The electrosynthesis of vinyl thiocyanates from cinnamic acids via a decarboxylative coupling reaction presents a novel method for synthesizing thiocyanation products with broad functional group tolerance under ambient conditions, showcasing the versatility of thiocyanate compounds as key intermediates in sulfur-containing organic compound synthesis (Yang et al., 2019).

Molecular Structure Analysis

The exploration of weak intermolecular interactions in thiocyanate-bonded Zn(II) and Cd(II) complexes through crystal structures and luminescence properties highlights the importance of studying the molecular structure of methyl thiocyanate derivatives for understanding their stability and reactivity (Di Santo et al., 2018).

Chemical Reactions and Properties

The reaction of methyl thiocyanate with carbanions in the gas phase leads to a variety of product ions via different reaction mechanisms, such as SN2 nucleophilic substitution and cyanophilic and thiophilic reactions, indicating the compound's versatile reactivity profile (Repeć et al., 2016).

Physical Properties Analysis

Thiocyanate compounds, including methyl thiocyanate, serve as critical intermediates for synthesizing pharmaceuticals and other organic compounds. The electrosynthesis approach provides a green chemistry perspective by enabling thiocyanation under ambient conditions, which could affect the physical properties of the synthesized compounds (Yang et al., 2019).

Chemical Properties Analysis

The extensive study on the reduction of methylene blue by thiocyanate ions highlights the chemical properties of thiocyanates, including methyl thiocyanate, in redox reactions. Thiocyanate ions act as effective reducing agents for decolorization processes, demonstrating the compound's utility in chemical transformations (Pande et al., 2006).

Scientific Research Applications

  • Biocide Use : Methylene bis(thiocyanate) is utilized as a biocide in water cooling systems and paper mills to inhibit algae, fungi, and bacteria. Toxicity studies conducted on rats and mice have shown that it acts as an irritant when administered orally, with the stomach identified as the primary target organ. These studies also investigated its genetic toxicity and chemical disposition (Burka, 1993).

  • Allergenicity : Methylene-bis(thiocyanate) (MBTC) has been evaluated for skin sensitization potency in guinea pigs, showing strong sensitization potential. It also demonstrated cross-reactivity with other thiocyanates and related compounds (Noda, Yamano, & Shimizu, 2004).

  • Synthetic Applications : Methyl thiocyanate, like other organic thiocyanates, is a molecule with many electrophilic reactive sites, making it valuable in synthetic applications. A study focused on its reactivity with aliphatic carbanions in the gas phase, offering insights into the intrinsic reactivity of alkyl thiocyanates against nucleophiles (Repeć, Błaziak, & Danikiewicz, 2016).

  • Antifungal Properties : Research on 3-methyl-5-aminoisoxazole-4-thiocyanate has shown significant antifungal activity against various yeasts, such as Candida albicans and Saccharomyces cerevisiae. This study focused on the compound's effect on growth and ultrastructural modifications of these yeasts (Mares, Romagnoli, Donini, & Bruni, 1996).

  • Chemical Analysis : Thiocyanate has been studied for its inhibitory effect on the oxidation of Methyl Red by bromate, leading to a kinetic spectrophotometric method for measuring thiocyanate in urine and tap water samples (Ghasemi, Amini, & Afkhami, 2001).

  • Medical Applications : The dynamics of thiocyanate dialyses and its use in the therapy of thiocyanate intoxication have been studied, particularly in the context of hypertension treatment (Danzig, 1955).

  • Catalysis in Nitrosation : Thiocyanate, a normal constituent of human saliva, has been shown to catalyze the reaction between nitrite and secondary amines to form nitrosamines, indicating a potential risk factor for the formation of carcinogenic substances in the human body (Boyland, Nice, & Williams, 1971).

Safety And Hazards

Methyl thiocyanate is highly toxic if ingested and is a rapidly acting poison . It is listed as an extremely hazardous substance by the United States’ Emergency Planning and Community Right-to-Know Act . When heated to decomposition, it emits very toxic fumes of oxides of nitrogen and sulfur .

properties

IUPAC Name

methyl thiocyanate
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InChI

InChI=1S/C2H3NS/c1-4-2-3/h1H3
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InChI Key

VYHVQEYOFIYNJP-UHFFFAOYSA-N
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Canonical SMILES

CSC#N
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Molecular Formula

C2H3NS
Record name METHYL THIOCYANATE
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DSSTOX Substance ID

DTXSID5060304
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Molecular Weight

73.12 g/mol
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Physical Description

Methyl thiocyanate is a colorless liquid and an odor of onions. Used as an agricultural insecticide, a fumigant and as a research chemical. No evidence of commercial production in the U.S. (EPA, 1998), Colorless liquid with an odor of onions; [Merck Index] Colorless or pale yellow liquid; [MSDSonline]
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Boiling Point

266 to 271 °F at 760 mmHg (EPA, 1998), 130-133 °C
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Solubility

VERY SLIGHTLY SOL IN WATER; MISCIBLE WITH ALC, ETHER, Soluble in carbon tetrachloride.
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Density

1.068 at 77 °F (EPA, 1998) - Denser than water; will sink, 1.068 g/cu cm at 25 °C
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Vapor Pressure

10 mmHg at 70.88 °F (EPA, 1998), 12.1 [mmHg], 12.1 mm Hg at 25 °C
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Product Name

Methyl thiocyanate

Color/Form

COLORLESS LIQUID

CAS RN

556-64-9
Record name METHYL THIOCYANATE
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Melting Point

-60 °F (EPA, 1998), -51 °C
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl thiocyanate
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Methyl thiocyanate
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Methyl thiocyanate
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Methyl thiocyanate
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Methyl thiocyanate
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Methyl thiocyanate

Citations

For This Compound
1,430
Citations
V Shestivska, A Nemec, P Dřevínek… - Rapid …, 2011 - Wiley Online Library
… to accurate quantification of methyl thiocyanate emitted by a … Production of methyl thiocyanate by PA has not been … thiocyanate is methylated into methyl thiocyanate.18 Previous studies …
BB Wayland, RH Gold - Inorganic Chemistry, 1966 - ACS Publications
… The neutral bases methyl thiocyanate and methyl isothiocyanate were … The reversal of the order of basicity for methyl thiocyanate and methyl isothiocyanate from CHgNCS > CHgSCN, …
Number of citations: 16 pubs.acs.org
AP Hitchcock, M Tronc, A Modelli - The Journal of Physical …, 1989 - ACS Publications
Optical oscillator strengths for C is, N is, and S 2p excitation in CH3CN, CH3NC, CH3SCN, and CH3NCS have been derived from electron energy loss spectrarecorded under electric …
Number of citations: 88 pubs.acs.org
I Tokue, K Kobayashi, T Honda… - Journal of Physical …, 1990 - ACS Publications
… Introduction A system of weak emission bands in the region 375-485 nm was first obtained during flash photolysis of methyl isothiocyanate (CH3NCS) and methyl thiocyanate (CH3SCN…
Number of citations: 25 pubs.acs.org
BR Cook, GA Crowder - Journal of Chemical & Engineering Data, 1968 - ACS Publications
… for methyl thiocyanate in theideal gasstate at … For methyl thiocyanate,the moments of inertia for over-all rotation are … The methyl thiocyanate molecule has seven …
Number of citations: 1 pubs.acs.org
Z Karpas, WJ Stevens, TJ Buckley… - The Journal of Physical …, 1985 - ACS Publications
… Methyl isocyanate and methyl thiocyanate were purchased from Aldrich,4b while two … The main impurity in CH3NCO was methyl thiocyanate and in CH3SCN it was CS2, both of which …
Number of citations: 17 pubs.acs.org
B Repeć, K Błaziak… - Rapid Communications in …, 2016 - Wiley Online Library
… Methyl thiocyanate was delivered as a vapor with nitrogen used as a collision gas to the … reactions of five aliphatic carbanions with methyl thiocyanate showed a variety of product ions …
AS Inglis, P Edman - Analytical Biochemistry, 1970 - Elsevier
… methyl thiocyanate. Gas chromatography in the system Carbowax lOOO/Chromosorb W produced a peak of methyl thiocyanate … suitable for quantitation of methyl thiocyanate. Thus, the …
Number of citations: 50 www.sciencedirect.com
P D'amario, G Di Stefano, M Lenzi… - Journal of the Chemical …, 1972 - pubs.rsc.org
… photolysis and high frequency discharge in methyl thiocyanate and methyl isothiocyanate produces fluorescence excitation spectra with a series of bands in the region 375-485nm …
Number of citations: 28 pubs.rsc.org
AG Moritz - Spectrochimica Acta, 1966 - Elsevier
… There can be no reasonable doubt that methyl thiocyanate belongs to the point group Cs. Of the 15 fundamentals, I0 are symmetric (class a') and 5 anti-symmetric (class an) with respect …
Number of citations: 15 www.sciencedirect.com

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